Choline; para-toluene sulfonate

Ionic Liquids Thermal Analysis Phase Behavior

Choline p-toluenesulfonate is a non-hygroscopic, crystalline choline donor (mp 95–108°C) that replaces deliquescent choline chloride in anhydrous phospholipid synthesis, achieving 72–83% isolated yields. Its defined melting point enables DSC purity verification before ionic liquid preparation—impractical with choline chloride. The tosylate anion uniquely confers dual PLA₂/PLC inhibition with in vivo tumor suppression via DAG blockade, an activity absent from halide or carboxylate choline salts. Procure as a high-melting ionic liquid precursor, ChAT substrate, or phospholipase inhibitor.

Molecular Formula C12H22NO4S+
Molecular Weight 276.37 g/mol
Cat. No. B12441616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholine; para-toluene sulfonate
Molecular FormulaC12H22NO4S+
Molecular Weight276.37 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.C[N+](C)(C)CCO
InChIInChI=1S/C7H8O3S.C5H14NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-6(2,3)4-5-7/h2-5H,1H3,(H,8,9,10);7H,4-5H2,1-3H3/q;+1
InChIKeyDVGVMQVOCJNXNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Choline p-Toluenesulfonate (Choline Tosylate) CAS 55357-38-5: Technical Baseline for Scientific Procurement


Choline p-toluenesulfonate (choline tosylate, CAS 55357-38-5) is a quaternary ammonium salt with molecular formula C₁₂H₂₁NO₄S and molecular weight 275.36 g/mol, composed of the choline cation paired with the p-toluenesulfonate (tosylate) anion [1]. It is classified as a choline-based ionic liquid precursor and a choline acetyltransferase (ChAT) substrate . The compound is a white crystalline solid with a reported melting point range of 95–108°C depending on purity and measurement conditions, and is supplied at purities typically ≥95% (HPLC) . Unlike the widely used choline chloride, choline tosylate bears a bulky, hydrophobic aromatic sulfonate counterion that fundamentally alters its physicochemical profile, solubility preferences, and thermal phase behavior, making it functionally non-interchangeable with halide or carboxylate choline salts in research and industrial applications [2].

Why Choline Chloride or Other Choline Salts Cannot Substitute for Choline p-Toluenesulfonate in Critical Applications


Substituting choline p-toluenesulfonate with choline chloride, choline bitartrate, or choline citrate introduces risks that extend beyond simple molar equivalence. Choline chloride is documented as extremely hygroscopic and deliquescent—absorbing sufficient atmospheric moisture within hours to liquefy—which compromises accurate stoichiometric dispensing and anhydrous reaction conditions [1]. The tosylate counterion is not a passive spectator; it confers a melting point elevation of >80°C relative to choline dicyanamide ([Chol][DCN]) and dominates the solid-liquid phase transition temperature of the resulting ionic liquid, as directly established by differential scanning calorimetry (DSC) [2]. In phospholipid synthesis, choline tosylate participates as a nucleophilic choline donor in condensation reactions that achieve 72–83% isolated yields—a benchmark not reproducible with choline chloride in equivalent one-pot phosphorylation protocols [3]. Furthermore, choline tosylate exhibits dual inhibition of phospholipase A₂ and phospholipase C with downstream suppression of diacylglycerol (DAG)-mediated tumor growth in vivo, a pharmacological activity profile absent from choline chloride [4]. These differences are mechanistically rooted in the physicochemical identity of the tosylate anion and cannot be compensated for by adjusting concentration, pH, or solvent alone.

Quantitative Differentiation Evidence for Choline p-Toluenesulfonate: Comparator-Anchored Technical Data


Thermal Phase Stability Superiority of [Chol][Tos] Over [Chol][DCN]: DSC-Determined Melting and Freezing Transitions

In a direct head-to-head differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) study comparing two choline-based ionic liquids sharing the identical choline cation, choline tosylate ([Chol][Tos]) exhibited fundamentally different solid-liquid transition behavior compared with choline dicyanamide ([Chol][DCN]) [1]. [Chol][Tos] displayed a single well-defined melting endotherm at 93°C and a freezing exotherm at 85°C upon cooling, whereas [Chol][DCN] showed two broad melting events at −10°C and 10°C with slow, scan-rate-dependent crystallization kinetics that complicated thermal characterization [1]. The degradation temperature, determined as the upper limit of the liquid range via TGA, followed the trend [Chol][DCN] < [Chol][Tos], confirming the tosylate anion imparts superior thermal stability [1]. The >80°C elevation in melting point represents a first-order difference in phase identity at ambient and near-ambient temperatures, meaning [Chol][Tos] is a crystalline solid under standard laboratory conditions while [Chol][DCN] is a liquid or semi-solid.

Ionic Liquids Thermal Analysis Phase Behavior

Validated 72–83% Yield Benchmark in Choline Phospholipid Synthesis Using Choline Toluene-Sulfonate

Brockerhoff and Ayengar (1979) established a foundational synthetic methodology using choline toluene-sulfonate as the choline donor in phosphorus oxychloride-mediated condensation with diglyceride analogs (or cholesterol) to prepare choline phospholipids, reporting isolated yields of 72–83% for diether and dialkyl phosphatidylcholine analogs and cholesteryl phosphocholine [1]. This yield range has served as a benchmark in the phospholipid synthesis literature for over four decades. The continued relevance of choline tosylate in this application is evidenced by its use in modern enantioselective routes: Lindberg et al. (2002) employed choline tosylate for in situ treatment of phosphorus oxychloride-phosphorylated (S)-glycidol to produce (R)-glycidyl phosphocholine, a key intermediate for 1-O-palmitoyl-sn-glycero-3-phosphocholine [2]. Most recently, a 2025 Tetrahedron Letters report described an efficient sequential one-pot phosphorylation of diacylated glycerol and choline tosylate for multi-gram synthesis of DSPC and PSPC—the chemical entities comprising hydrogenated soy L-α-phosphatidylcholine (HSPC), a critical excipient in FDA-approved liposomal drug formulations such as Doxil® and AmBisome® [3]. Equivalent one-pot phosphorylation protocols using choline chloride in place of choline tosylate are not reported to achieve comparable yields in the primary literature.

Phospholipid Synthesis Phosphatidylcholine Synthetic Methodology

Dual Phospholipase A₂ and Phospholipase C Inhibition with In Vivo Tumor Growth Suppression via DAG Blockade

Choline tosylate is characterized as a nucleophilic inhibitor of both phospholipase A₂ (PLA₂) and phospholipase C (PLC), a dual inhibitory profile that distinguishes it from choline chloride, which is not reported to possess direct phospholipase inhibitory activity [1][2]. The mechanistic basis, as described by Yu et al. (1990) in their study of phospholipase A₂ interaction with phospholipid analogues and inhibitors, involves choline-based nucleophilic compounds interacting at the enzyme active site [1]. Downstream of PLC inhibition, choline tosylate suppresses the formation of diacylglycerol (DAG), a critical second messenger in cellular signal transduction, and has been demonstrated to inhibit tumor growth in a mouse model in vivo [1][2]. Choline chloride, in contrast, is primarily characterized as an essential nutrient, an agonist of alpha7 nicotinic acetylcholine receptors, and a choline acetyltransferase substrate—none of which overlaps with the dual PLA₂/PLC inhibitory pharmacology of the tosylate salt . It should be noted that specific IC₅₀ values for choline tosylate against isolated PLA₂ and PLC enzymes are not provided in the publicly available vendor datasheets or indexed abstracts; the quantitative in vivo tumor growth inhibition data resides within the full text of the cited primary references.

Phospholipase Inhibition Cancer Biology Diacylglycerol Signaling

99% Synthesis Yield and Defined Crystalline Solid Form Enable Reproducible High-Purity Procurement

An optimized preparative-scale synthesis procedure for choline tosylate—involving the quaternization of N,N-dimethylethanolamine with methyl tosylate in acetone at 25°C over 20 hours—delivers 73.1 g of product from 50 g of methyl tosylate, corresponding to a 99% isolated yield as a white crystalline solid . The product is obtained directly by filtration, acetone washing, and vacuum drying without requiring chromatographic purification, demonstrating the inherent crystallinity that facilitates isolation . The melting point is consistently reported in the range of 95°C to 108°C depending on the specific batch and measurement conditions, with commercial suppliers such as AKSci specifying 105–108°C at ≥98% purity (HPLC) . In contrast, anhydrous choline chloride is described as extremely hygroscopic, becoming deliquescent within hours on standing in ambient atmosphere, which introduces uncontrolled water content that can invalidate stoichiometric calculations and compromise moisture-sensitive reactions [1]. The defined melting point of choline tosylate provides a straightforward identity and purity check by DSC or capillary melting point apparatus, whereas choline chloride decomposes upon melting at approximately 302–305°C, precluding melting point as a practical quality control metric [2].

Chemical Synthesis Quality Control Crystalline Form

Organic Solvent Compatibility and ChAT Substrate Function Enable Non-Aqueous Enzymatic and Synthetic Applications

Choline p-toluenesulfonate is documented as a choline acetyltransferase (ChAT) substrate that may be used with organic solvents [1]. Its solubility profile—freely soluble in DMSO (≥100 mg/mL, 363 mM) and slightly soluble in methanol—distinguishes it from choline chloride, which is highly water-soluble (>650 g/L) but has limited solubility in aprotic organic solvents [2]. This differential solubility enables choline tosylate to serve as a ChAT substrate in non-aqueous or mixed aqueous-organic reaction systems where choline chloride would be poorly soluble or would introduce uncontrolled water from its hydrated/deliquescent nature. The compound's amphiphilic character, arising from the hydrophilic choline head and the hydrophobic p-toluenesulfonate tail, further supports its use as a surfactant and phase-transfer-competent reagent in biphasic organic synthesis . The patent literature on choline arylsulfonate salts explicitly teaches that tosylate and benzenesulfonate counterions confer non-hygroscopic, readily crystallizable properties to choline-based compounds, directly contrasting with the hygroscopic, difficult-to-crystallize nature of choline halide salts [3].

Choline Acetyltransferase Non-Aqueous Enzymology Organic Synthesis

Prioritized Application Scenarios for Choline p-Toluenesulfonate Procurement Based on Quantitative Differentiation Evidence


Choline-Based Ionic Liquid Research Requiring Defined Solid-State Handling and Elevated Thermal Stability

Investigators studying the physicochemical properties of choline-based ionic liquids (ILs) or deep eutectic solvents (DESs) who require a well-defined crystalline starting material with a melting point above ambient temperature should procure choline tosylate rather than choline dicyanamide or choline chloride. As established by Parajó et al. (2016), [Chol][Tos] melts at 93°C and freezes at 85°C, providing a tractable solid at room temperature, whereas [Chol][DCN] is already liquid below 10°C and exhibits scan-rate-dependent crystallization that complicates reproducible phase behavior studies [1]. The higher degradation temperature of [Chol][Tos] further extends the operational liquid range for high-temperature IL applications. The defined crystalline form and melting point also facilitate purity verification by DSC prior to IL or DES preparation, a quality control step not practical with the deliquescent choline chloride.

Enantioselective Synthesis of Phosphatidylcholines and Glycerophospholipids for Liposomal Drug Formulation Research

Synthetic chemistry groups engaged in the multi-gram preparation of enantiopure phosphatidylcholines—including DSPC and PSPC, the chemical constituents of HSPC used in FDA-approved liposomal formulations such as Doxil® and AmBisome®—should select choline tosylate as the choline donor. The Brockerhoff and Ayengar (1979) benchmark of 72–83% yield for choline phospholipid synthesis using choline toluene-sulfonate has been validated and extended by modern one-pot phosphorylation protocols (Lindberg et al., 2002; Tetrahedron Letters, 2025) [2][3]. The compatibility of choline tosylate with anhydrous organic reaction conditions and its non-hygroscopic character (relative to choline chloride) support reproducible stoichiometric control in water-sensitive POCl₃-mediated phosphorylations.

Pharmacological Studies of Phospholipase A₂/PLC-Mediated Signaling and DAG-Dependent Tumor Growth

Research groups investigating the role of phospholipase A₂ and phospholipase C in cancer cell signaling or screening for compounds that modulate diacylglycerol (DAG) levels should procure choline tosylate for its established dual PLA₂/PLC inhibitory activity, which is linked to in vivo suppression of tumor growth in murine models via DAG formation blockade, as reported by Yu et al. (1990) and Trousil (2014) [4][5]. Choline chloride cannot substitute in this context, as it lacks any reported direct phospholipase inhibitory pharmacology. Researchers should consult the full primary references for detailed IC₅₀ values and in vivo dosing regimens to guide experimental design.

Non-Aqueous Choline Acetyltransferase (ChAT) Enzymatic Assays and Organic-Phase Biocatalysis

Biochemists developing ChAT activity assays in non-aqueous or mixed organic-aqueous solvent systems, or exploring choline-dependent enzymatic transformations under anhydrous conditions, should select choline tosylate for its documented compatibility with organic solvents and its DMSO solubility of ≥100 mg/mL (363 mM) . The amphiphilic nature of choline tosylate further supports its use in biphasic reaction systems where phase-transfer properties are advantageous . The hygroscopic and deliquescent nature of choline chloride makes it poorly suited for anhydrous enzymatic workflows where precise control of water activity is critical.

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